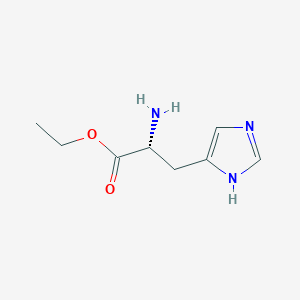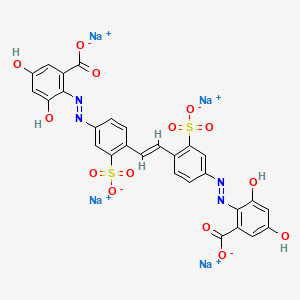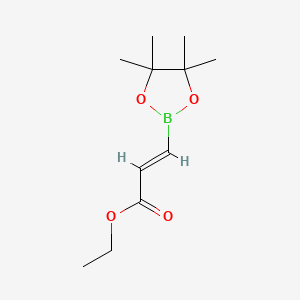
Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate is a compound with the molecular formula C8H13N3O2 . It is also known by other names such as ethyl histidinate and ETHYL 2-AMINO-3-(1H-IMIDAZOL-4-YL)PROPANOATE .
Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate consists of an ethyl ester group attached to the alpha carbon of a histidine residue . The InChI representation of the molecule isInChI=1S/C8H13N3O2/c1-2-13-8(12)7(9)3-6-4-10-5-11-6/h4-5,7H,2-3,9H2,1H3,(H,10,11) . Physical And Chemical Properties Analysis
The molecular weight of Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate is 183.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 183.100776666 g/mol . The topological polar surface area is 81 Ų .Applications De Recherche Scientifique
Organic Synthesis
Imidazoles, including Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate, are key components in the synthesis of functional molecules used in a variety of everyday applications . They are often used in the formation of bonds during the synthesis process .
Pharmaceuticals
Imidazoles are an important structural motif in pharmaceuticals . They are used in the development of a wide range of drugs due to their versatile chemical properties.
Agrochemicals
Similar to pharmaceuticals, imidazoles are also used in the development of agrochemicals . These compounds can help protect crops from pests and diseases.
Solar Cells
Imidazoles have found applications in the development of dyes for solar cells . These dyes can help improve the efficiency of solar energy conversion.
Functional Materials
Imidazoles are used in the creation of functional materials . These materials have a wide range of applications, including in electronics and other high-tech industries.
Catalysis
Imidazoles can act as catalysts in various chemical reactions . They can help speed up these reactions, making the processes more efficient.
Mécanisme D'action
Target of Action
Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate is a compound that contains an imidazole ring . Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical and biological properties . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propriétés
IUPAC Name |
ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-13-8(12)7(9)3-6-4-10-5-11-6/h4-5,7H,2-3,9H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHWEOLUTJAHLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CN=CN1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one](/img/structure/B1142848.png)




